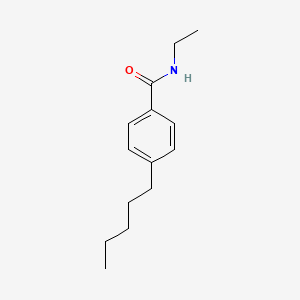

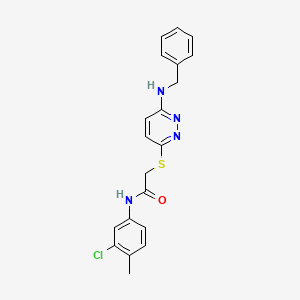

N-ethyl-4-pentylbenzamide

カタログ番号 B2721725

CAS番号:

401587-40-4

分子量: 219.328

InChIキー: JPSBNJISNRYULX-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-ethyl-4-pentylbenzamide” is a chemical compound . It has diverse applications, from drug synthesis to material science experiments, owing to its unique properties and versatility.

Synthesis Analysis

The synthesis of similar compounds like N-methylbenzamide has been reported in literature . The process involves the preparation of N-methylbenzamide from methyl benzoate and methylamine . Another method involves the direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation .Molecular Structure Analysis

The molecular structure of “N-ethyl-4-pentylbenzamide” can be analyzed using 3D visualization programs for structural models . These programs deal with multiple structural models, volumetric data, and crystal morphologies in the same window .Chemical Reactions Analysis

The reaction of N-acetylbenzamides with hydroxylamine hydrochloride leads to the formation of 1,2,4-oxadiazole, N-acylbenzamide and benzamide . This reaction takes place in acidic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-ethyl-4-pentylbenzamide” can be analyzed using various techniques . These properties are naturally different for every material or combination of materials, and relate primarily to the variable properties on the chemical level (molecular structure, functional groups and degradation) .科学的研究の応用

1. Metabolic Stability and Metabolite Identification

- Summary of Application: N-ethyl pentedrone (NEP), a New Psychoactive Substance (NPS), was identified in the illicit market for the first time in the mid-2010s . This study aims to evaluate the metabolic stability of NEP and identify its metabolites using three liver microsomes models .

- Methods of Application: NEP was incubated with rat (RLM), mouse (MLM), and human (HLM) liver microsomes, and its concentration over time was evaluated by liquid chromatography–mass spectrometry . For metabolite identification, the same procedure was employed, but the samples were analyzed by liquid chromatography–high resolution mass spectrometry .

- Results: Different metabolism profiles were observed depending on the model employed and kinetic parameters were determined . The in vitro NEP elimination half-lives (t 1/2) were 12.1, 187, and 770 min for the rat, mouse, and human models, respectively .

2. Synthesis of Benzamides

- Summary of Application: A green, rapid, mild, and highly efficient pathway for the preparation of benzamide derivatives is reported . The reaction was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .

- Methods of Application: The reaction between carboxylic acids and amines was performed at high temperature (>180 °C) under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .

- Results: The method resulted in a highly efficient and green solid acid catalyst that was easily prepared via a two-step procedure and used as an effective reusable catalyst . The prepared catalyst provides active sites for the synthesis of benzamides .

3. Synthesis of Benzamides

- Summary of Application: A green, rapid, mild, and highly efficient pathway for the preparation of benzamide derivatives is reported . The reaction was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .

- Methods of Application: The reaction between carboxylic acids and amines was performed at high temperature (>180 °C) under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .

- Results: The method resulted in a highly efficient and green solid acid catalyst that was easily prepared via a two-step procedure and used as an effective reusable catalyst . The prepared catalyst provides active sites for the synthesis of benzamides .

4. Pharmaceutical Applications

- Summary of Application: N-ethyl-N-phenylbenzamide is used in the pharmaceutical industry . It is used in the synthesis of therapeutic agents .

- Methods of Application: The specific methods of application in the pharmaceutical industry are not detailed in the source .

- Results: The results or outcomes of these applications are not specified in the source .

5. Synthesis of Therapeutic Agents

- Summary of Application: N-ethyl-N-phenylbenzamide is used in the synthesis of therapeutic agents . It is used in the pharmaceutical industry .

- Methods of Application: The specific methods of application in the pharmaceutical industry are not detailed in the source .

- Results: The results or outcomes of these applications are not specified in the source .

6. Anesthetic Applications

- Summary of Application: Benzocaine (ethyl p-aminobenzoate), ethyl ester of p-aminobenzoic acid, is an anesthetic acting as a blocker of the nerve impulses and reducing the permeability of neuronal membrane to sodium iodide . It has become widespread in the pharmaceutical industry having applications as an anesthetic prior to exams such as endoscopy .

- Methods of Application: The specific methods of application in anesthesiology are not detailed in the source .

- Results: The results or outcomes of these applications are not specified in the source .

Safety And Hazards

特性

IUPAC Name |

N-ethyl-4-pentylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO/c1-3-5-6-7-12-8-10-13(11-9-12)14(16)15-4-2/h8-11H,3-7H2,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPSBNJISNRYULX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C(=O)NCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-ethyl-4-pentylbenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

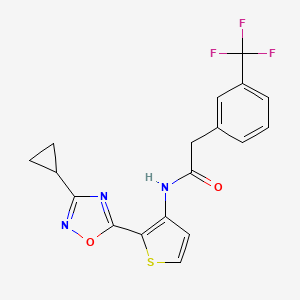

![benzo[d]thiazol-2-yl(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone](/img/structure/B2721642.png)

![4-(5-(Tert-butyl)-3-(2-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B2721645.png)

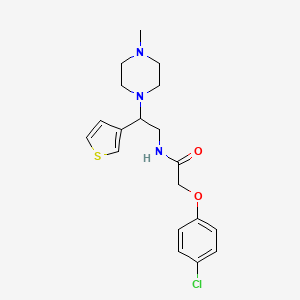

![6-ethyl-1,3-dimethyl-5-((2-(piperidin-1-yl)ethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2721646.png)

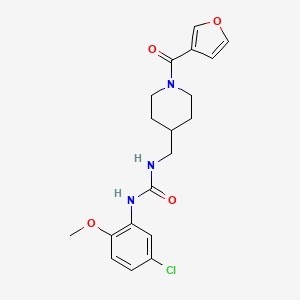

![2-chloro-N-[(2-methoxypyridin-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2721648.png)

![(1R,4R,7S)-2-Oxa-5-azabicyclo[2.2.1]heptan-7-ol;hydrochloride](/img/structure/B2721657.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(pyridin-2-yl)butanoic acid](/img/structure/B2721663.png)

![2-Ethyl-5-((4-ethylpiperazin-1-yl)(4-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2721665.png)